molecular formula C41H46O17 B2917219 Scropolioside B CAS No. 116084-90-3

Scropolioside B

Cat. No. B2917219
CAS RN: 116084-90-3
M. Wt: 810.802
InChI Key: PCHWYSGBVKSPAM-VNWDAGECSA-N
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Description

Scropolioside B is an iridoid, a class of secondary metabolites found in a wide variety of plants . It has been isolated from a Tibetan medicine, Scrophularia dentata Royle ex Benth . Iridoids are known for their neuroprotective, anti-inflammatory, immunomodulatory, hepatoprotective, cardioprotective, anticancer, antioxidant, antimicrobial, hypoglycemic, hypolipidemic, choleretic, antispasmodic, and purgative properties .


Chemical Reactions Analysis

Scropolioside B has been shown to inhibit NF-κB activity in a dose-dependent manner . It also decreased the expression of NLRP3 and cardiolipin synthetase at both the mRNA and protein level .

Scientific Research Applications

Anti-Inflammatory Activity

Scropolioside B has demonstrated significant anti-inflammatory effects. Zhu et al. (2015) conducted a study comparing various scropoliosides and found that scropolioside B had the strongest anti-inflammatory effects against LPS-induced NF-κB activity, cytokines mRNA expression, IL-1β secretion, and cyclooxygenase-2 activity (Zhu et al., 2015). Additionally, Zhu et al. (2014) reported that scropolioside B blocks the expressions of TNF, IL-1, and IL-32 through the NF-κB pathway and is superior in inhibiting the expression, maturation, and secretion of IL-1β compared to catalpol (Zhu et al., 2014).

Antimicrobial Effects

Scropolioside B also shows antimicrobial properties. Stavri et al. (2006) isolated scropolioside B among other compounds from Scrophularia deserti, which exhibited moderate antibacterial activity against strains of multidrug and methicillin-resistant Staphylococcus aureus (MRSA) and a panel of rapidly growing mycobacteria (Stavri et al., 2006).

Antiprotozoal Activity

Alkhaldi et al. (2019) studied the antiprotozoal activity of compounds isolated from Scrophularia syriaca Benth., including scropolioside B. The compound exhibited mild to moderate activities against kinetoplastid parasites compared to the pentamidine control, suggesting potential for antiprotozoal applications (Alkhaldi et al., 2019).

Anti-Diabetic and Anti-Inflammatory Properties

Ahmed et al. (2003) identified scropolioside-D2, a related compound, and harpagoside-B from Scrophularia deserti, which showed significant antidiabetic and antiinflammatory activities (Ahmed et al., 2003).

Mechanism of Action

Scropolioside B blocks the expressions of TNF, IL-1, and IL-32 through the NF-κB pathway . It inhibits NF-κB activity in a dose-dependent manner with IC50 values of 1.02 μmol/L . It also decreases the expression of NLRP3 and cardiolipin synthetase at both the mRNA and protein level .

Future Directions

Scropolioside B has been highlighted as a potential drug for the treatment of rheumatoid arthritis and atherosclerosis due to its superior ability in inhibiting the expression, maturation, and secretion of IL-1β compared to catalpol . This provides further understanding of the anti-inflammatory effects of iridoids .

properties

IUPAC Name

[(2S,3S,4R,5R,6S)-5-acetyloxy-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-2-methyl-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-3-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H46O17/c1-21-33(54-27(45)15-13-23-9-5-3-6-10-23)35(55-28(46)16-14-24-11-7-4-8-12-24)36(52-22(2)44)40(51-21)56-34-25-17-18-50-38(29(25)41(20-43)37(34)58-41)57-39-32(49)31(48)30(47)26(19-42)53-39/h3-18,21,25-26,29-40,42-43,47-49H,19-20H2,1-2H3/b15-13+,16-14+/t21-,25+,26+,29+,30+,31-,32+,33-,34-,35+,36+,37-,38-,39-,40-,41+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHWYSGBVKSPAM-VNWDAGECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C=CC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)/C=C/C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H46O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scropolioside B

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